
2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one, also known as DMNPAI, is a synthetic indenone-based compound that has been studied for its potential therapeutic applications. It is a cyclic compound that is composed of a 3,4-dimethoxyphenyl group and a 3-nitrophenyl group, both of which are connected to an indenone ring. DMNPAI has been studied for its potential to act as an antifungal, antiviral, and anti-inflammatory agent. In addition, it has been investigated for its ability to inhibit the growth of cancer cells.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
The use of photolabile protecting groups such as 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl, which can be bonded to amino groups on silica gels, demonstrates a significant application in the field of photochemistry. These groups can be efficiently deprotected under UV-irradiation, showcasing a potential area of research involving compounds like 2-(3,4-Dimethoxyphenyl)-3-((3-nitrophenyl)amino)inden-1-one (Matsumoto et al., 2009).
Molecular Electronic Devices
The incorporation of molecules containing nitroamine redox centers, akin to the this compound structure, in electronic devices, has been found to exhibit significant properties like negative differential resistance and high on-off peak-to-valley ratios. This highlights its potential in developing advanced molecular electronic devices (Chen et al., 1999).
Heterocyclic Compound Synthesis
Compounds with structural similarities to this compound have been used in synthesizing various heterocyclic compounds. These syntheses often involve reactions with carbonyl compounds and nitrous acid, leading to the formation of diverse chemical structures, which could be of interest in various fields of organic chemistry (Zinchenko et al., 2009).
Crystal and Molecular Structures
Studying the crystal and molecular structures of compounds similar to this compound can provide insights into their electronic properties and potential applications in materials science. These compounds have been found to exhibit interesting properties like nonlinear optical (NLO) behavior (Sridhar et al., 2002).
Anti-inflammatory and Antimicrobial Properties
Some derivatives of this compound have been evaluated for their biological activities. These compounds have shown promising anti-inflammatory and antimicrobial activities, indicating their potential use in pharmaceutical research (Keche et al., 2012).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(3-nitroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-29-19-11-10-14(12-20(19)30-2)21-22(17-8-3-4-9-18(17)23(21)26)24-15-6-5-7-16(13-15)25(27)28/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKELQCXXUCDGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

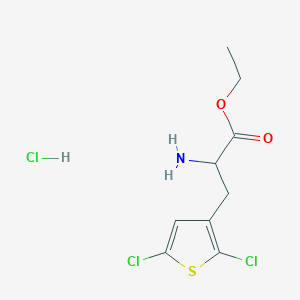
![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)

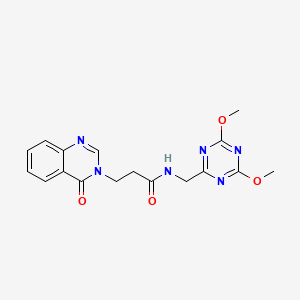
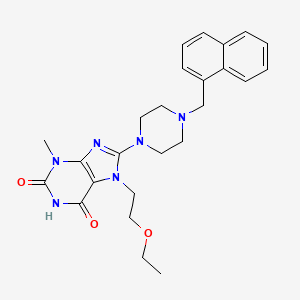
![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)
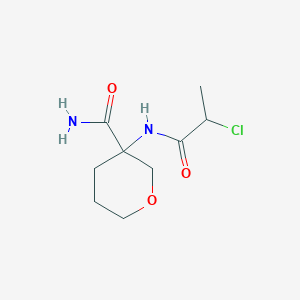
![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)
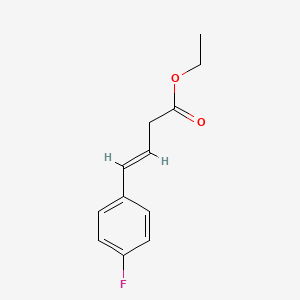
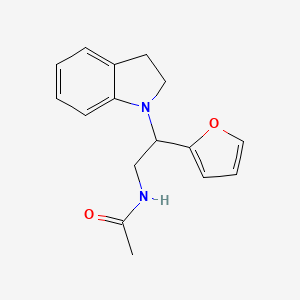
![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)
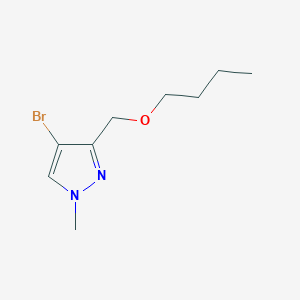
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)